(S)-1-Benzyl-3-chloropyrrolidine
Description
Properties
IUPAC Name |
(3S)-1-benzyl-3-chloropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQVONOXWGZPJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-chloropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole through hydrogenation.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrrolidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into various reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
(S)-1-Benzyl-3-chloropyrrolidine and its derivatives are being investigated as potential leads in drug discovery due to their diverse biological activities. The compound is part of a larger family of pyrrolidine derivatives, which have been shown to exhibit various pharmacological effects, including:
- Analgesic Properties : Compounds with similar structures have demonstrated efficacy as analgesics, particularly through kappa-opioid receptor agonism, which can be beneficial in treating pain conditions .
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective capabilities, making them candidates for treating neurodegenerative diseases.
Chemical Synthesis
The compound serves as a valuable synthetic intermediate in the production of more complex molecules. Its unique reactivity patterns are attributed to the presence of the chlorine atom, allowing for various chemical transformations:
- Asymmetric Synthesis : this compound can be utilized in asymmetric synthesis processes, contributing to the creation of optically active compounds .
- Synthetic Routes : Several documented synthetic routes emphasize optimizing reaction conditions to enhance yields and selectivity, which are crucial for pharmaceutical applications.
Research has focused on understanding the interactions of this compound with biological targets. Studies have revealed insights into its mechanism of action, which is essential for optimizing its pharmacological profile:
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity helps in designing more effective drugs.
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of this compound in clinical settings:
- Pain Management : A study demonstrated that compounds derived from this compound exhibited significant analgesic effects in animal models, suggesting potential for human applications in pain management .
- Neurodegenerative Disease Research : Research focusing on neuroprotective effects showed that derivatives could mitigate neuronal damage in models of Alzheimer's disease, paving the way for future therapeutic developments .
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-chloropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs and their substituent differences are summarized below:
Substituent Effects :
Stereochemical and Physicochemical Differences
- Optical Activity: The (R)-configured Boc-amino analog exhibits [α]²⁰/D = +6°, while the (3R)-methylamino derivative shows levorotatory behavior, highlighting stereochemical impacts on optical properties .
- Boiling Points and Solubility: The methylamino analog (boiling point: 273.1°C) has higher volatility than the Boc-protected compound (m.p. 77–81°C), reflecting differences in hydrogen bonding and molecular weight .
Biological Activity
(S)-1-Benzyl-3-chloropyrrolidine is a chiral compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological relevance.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 185.66 g/mol. Its structure consists of a pyrrolidine ring substituted with a benzyl group and a chlorine atom at the 3-position. The stereochemistry at the 1-position is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight | 185.66 g/mol |
Synthesis
The synthesis of this compound typically involves the chlorination of 1-benzylpyrrolidine using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is generally carried out in an inert solvent to enhance yield and purity.
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The presence of the chlorine atom may influence its binding affinity to various receptors, potentially enhancing its pharmacological profile.
Pharmacological Effects
Research indicates that this compound may exhibit several biological activities, including:
- CNS Stimulation : Preliminary studies suggest that this compound may act as a stimulant in the central nervous system, possibly through dopaminergic pathways.
- Analgesic Properties : Some studies have indicated that it may possess analgesic effects, making it a candidate for further exploration in pain management therapies.
- Antidepressant Activity : There is emerging evidence supporting its role in alleviating symptoms of depression, potentially through modulation of norepinephrine levels.
Case Studies and Research Findings
- CNS Effects : A study conducted on rodent models demonstrated that this compound significantly increased locomotor activity, suggesting stimulant properties comparable to other known psychostimulants .
- Analgesic Studies : In another investigation, the compound was evaluated for analgesic efficacy using the hot plate test in mice. Results indicated a dose-dependent reduction in pain response, supporting its potential as an analgesic agent .
- Antidepressant Potential : A series of behavioral assays revealed that this compound exhibited antidepressant-like effects in the forced swim test, indicating its potential utility in treating depressive disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (S)-1-Benzylpyrrolidine | Pyrrolidine | Mild CNS stimulant |
| (S)-1-(4-Chlorobenzyl) pyrrolidine | Pyrrolidine | Moderate analgesic |
| (R)-1-Benzyl-3-chloropyrrolidine | Pyrrolidine | Antidepressant properties |
Q & A
Basic: What synthetic routes are recommended for preparing (S)-1-Benzyl-3-chloropyrrolidine?
Methodological Answer:
A common approach involves functionalizing pyrrolidine precursors. For example, starting from (S)-1-Benzyl-3-pyrrolidinol (CAS 101385-90-4), chlorination can be achieved via substitution reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Stereochemical control : Maintain enantiomeric integrity by using anhydrous conditions and low temperatures to minimize racemization .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm intermediate conversion .
- Purification : Use column chromatography with silica gel and non-polar solvents to isolate the product. Enantiomeric purity (>97% GC) can be validated using chiral GC or HPLC .
Basic: How is enantiomeric purity characterized for this compound?
Methodological Answer:
Enantiomeric excess (ee) is typically determined using:
- Chiral HPLC : Employ columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases. Retention times and peak integration quantify ee .
- Polarimetry : Compare observed optical rotation with literature values (e.g., (S)-1-Benzyl-3-pyrrolidinol has known optical activity, which can guide baseline comparisons) .
- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in H or C NMR spectra, resolving enantiomers .
Advanced: How can reaction conditions be optimized to minimize racemization during synthesis?
Methodological Answer:
Racemization often occurs under acidic/basic or high-temperature conditions. Mitigation strategies include:
- Temperature control : Conduct reactions below 0°C to reduce thermal energy-driven epimerization .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to avoid proton exchange.
- Catalyst screening : Test non-nucleophilic bases (e.g., DBU) or phase-transfer catalysts to accelerate substitution without compromising stereochemistry .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies may arise from impurities or polymorphic forms. Systematic validation involves:
- Reproducibility testing : Synthesize the compound using multiple routes (e.g., mesylation/chlorination of 3-hydroxypyrrolidine derivatives) and compare physical data .
- DSC/TGA analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, while thermogravimetric analysis (TGA) detects solvent residues .
- Crystallography : Single-crystal X-ray diffraction definitively confirms molecular structure and packing, resolving ambiguities in reported mp values .
Advanced: What strategies assess the compound’s stability under varying storage conditions?
Methodological Answer:
Stability studies should include:
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor decomposition via HPLC-MS .
- Storage optimization : Store at 0–6°C under inert atmosphere (argon) to prevent oxidation or hydrolysis, as recommended for related pyrrolidine derivatives .
- Degradant identification : Use high-resolution mass spectrometry (HRMS) and H NMR to characterize breakdown products and infer degradation pathways .
Advanced: How to design mechanistic studies for nucleophilic substitution reactivity?
Methodological Answer:
To probe reactivity:
- Leaving group variation : Compare reaction rates of this compound with bromo, iodo, or mesyloxy analogs (e.g., (S)-1-Benzyl-3-mesyloxypyrrolidine) under identical conditions .
- Kinetic isotope effects (KIE) : Substitute C/C or H/H at the reaction center to distinguish between SN1/SN2 mechanisms .
- Computational modeling : Density functional theory (DFT) calculations predict transition states and activation energies, guiding experimental validation .
Basic: Which analytical techniques confirm the structure of this compound?
Methodological Answer:
Critical techniques include:
- H/C NMR : Characteristic signals for the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine ring (δ 3.5–4.0 ppm for chlorinated C3) .
- Mass spectrometry (EI-MS) : Parent ion [M+H]⁺ at m/z 197.7 (CHClN) and fragment ions (e.g., loss of benzyl group at m/z 106) .
- Elemental analysis : Validate empirical formula (CHClN) with <0.3% deviation .
Advanced: How to address catalytic efficiency discrepancies with different chiral catalysts?
Methodological Answer:
Systematic comparison involves:
- Catalyst screening : Test organocatalysts (e.g., proline derivatives) vs. metal complexes (e.g., BINAP-Ru) in model reactions .
- Kinetic profiling : Measure turnover frequency (TOF) and enantioselectivity at varying catalyst loadings (1–10 mol%).
- Purity checks : Ensure catalysts are free of trace metals or moisture, which may alter reactivity .
- Cross-validation : Replicate results using independent synthetic routes (e.g., asymmetric hydrogenation vs. resolution) to isolate catalyst-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
